molecular formula C19H14N2O3 B2655954 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-44-2

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2655954
CAS No.: 478033-44-2
M. Wt: 318.332
InChI Key: SPMGIQQWRRFVNY-CIAFOILYSA-N
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Description

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a chemical compound known for its unique structure and potential applications in various fields. It is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.

Preparation Methods

The synthesis of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-phenyl-3-furonitrile in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents like halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. It may also interact with cellular pathways, leading to the inhibition of specific enzymes or the modulation of signaling pathways involved in disease processes .

Comparison with Similar Compounds

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile can be compared with other Schiff base derivatives, such as:

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-18-9-13(7-8-16(18)22)12-21-19-15(11-20)10-17(24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMGIQQWRRFVNY-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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